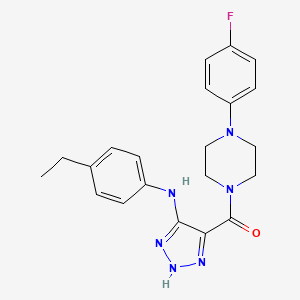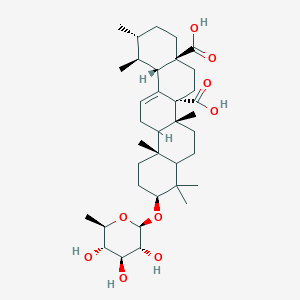
8-Dodecylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Dodecylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is a complex organic compound with the molecular formula C26H38N4O2S This compound is part of the purine family, which is known for its significant biological and chemical properties
准备方法
The synthesis of 8-Dodecylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione involves several steps. One common synthetic route includes the alkylation of a purine derivative with a dodecylsulfanyl group. The reaction conditions typically involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The phenylpropyl group can be introduced through a Friedel-Crafts alkylation reaction using phenylpropyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis and purification, such as recrystallization and chromatography, would apply.
化学反应分析
8-Dodecylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially affecting the purine ring or the attached groups.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions activated by electron-withdrawing groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups onto the purine ring.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound’s purine structure suggests potential interactions with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Industry: Its unique structure may find applications in materials science, such as the development of novel polymers or surfactants.
作用机制
The mechanism of action for 8-Dodecylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is not well-defined in the literature. based on its structure, it may interact with molecular targets such as enzymes or receptors. The purine ring is known to mimic natural nucleotides, potentially allowing the compound to inhibit nucleotide-binding enzymes or interfere with nucleic acid processes. The dodecylsulfanyl and phenylpropyl groups could enhance its binding affinity or specificity for certain targets.
相似化合物的比较
Similar compounds to 8-Dodecylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione include other purine derivatives with various substituents. Some examples are:
8-Dodecylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione: Similar structure but with a phenethyl group instead of a phenylpropyl group.
8-Dodecylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione: Contains a 2-methyl-allyl group instead of a phenylpropyl group.
8-Dodecylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione: Features an isopropyl group instead of a phenylpropyl group.
属性
分子式 |
C27H40N4O2S |
|---|---|
分子量 |
484.7 g/mol |
IUPAC 名称 |
8-dodecylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C27H40N4O2S/c1-3-4-5-6-7-8-9-10-11-15-21-34-27-28-24-23(25(32)29-26(33)30(24)2)31(27)20-16-19-22-17-13-12-14-18-22/h12-14,17-18H,3-11,15-16,19-21H2,1-2H3,(H,29,32,33) |
InChI 键 |
UQKPBVCPVGFARP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-hexyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14109707.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14109721.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B14109729.png)
![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14109731.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14109734.png)





![(1R,2R,4S,5R,8R,9S,10R,11R,12S)-4,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B14109766.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14109772.png)
![N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-3-(trifluoromethyl)aniline](/img/structure/B14109775.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14109780.png)
